molecular formula C22H18N2O4 B11570574 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B11570574
M. Wt: 374.4 g/mol
InChI Key: XVZJKFZCZJRULZ-UHFFFAOYSA-N
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Description

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate is a synthetic naphtho[1,2-b]furan derivative characterized by a pyridinylmethyl carbamoyl group at position 3 and an acetate ester at position 3. The naphtho[1,2-b]furan scaffold is pharmacologically significant due to its planar aromatic system, which facilitates interactions with biological targets such as kinases and apoptosis regulators .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[2-methyl-3-(pyridin-3-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate

InChI

InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-6-5-9-23-11-15)18-10-19(28-14(2)25)16-7-3-4-8-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

XVZJKFZCZJRULZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthofuran and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Their selectivity is attributed to structural features like the naphtho[1,2-b]furan core and carboxylate ester groups, which may enhance target binding .

Structural Determinants of Activity :

  • Substituent Effects : Methoxy or ethoxy groups at the benzenesulfonamide para-position (e.g., 2-5 vs. 2-8 ) marginally affect potency but significantly alter water solubility. Ethoxy groups reduce solubility due to increased hydrophobicity .
  • Scaffold Flexibility : The naphtho[1,2-b]furan scaffold tolerates modifications such as sulfonamide (in C10 ) or carbamate groups (in the target compound), suggesting versatility in drug design .

Mechanistic Insights :

  • 2-5 and 2-8 are proposed to inhibit TNBC via STAT3 or Mcl-1 pathways, whereas NFD acts through redox cycling and DNA damage .
  • The pyridinylmethyl carbamoyl group in the target compound may enhance solubility and target engagement compared to benzenesulfonamide analogs .

Limitations and Future Directions: Limited data exist on the target compound’s pharmacokinetics or in vivo efficacy. Structural optimization should focus on balancing solubility (e.g., via polar substituents) and target affinity .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including a naphtho-furan core, a pyridine moiety, and an acetate group. Its molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, which suggests it may exhibit diverse interactions with biological targets.

Anticancer Properties

Recent studies indicate that compounds similar to 2-Methyl-3-[(pyridin-3-ylmethyl)carbamoyl]naphtho[1,2-b]furan-5-yl acetate demonstrate significant anticancer activity. For instance, derivatives containing pyridine rings have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In vitro assays reveal that it exhibits moderate inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of This compound is hypothesized to involve multiple pathways:

  • PI3K/Akt Pathway Inhibition : Similar compounds have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy in Vivo

A study investigated the anticancer efficacy of the compound in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group, supporting the in vitro findings.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was evaluated using a mouse model infected with Staphylococcus aureus. Treatment with the compound resulted in a substantial decrease in bacterial load compared to untreated controls.

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